(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 1562441-87-5
VCID: VC5311149
InChI: InChI=1S/C11H13ClN2O3/c1-6(2)9(11(16)17)14-10(15)7-4-3-5-8(12)13-7/h3-6,9H,1-2H3,(H,14,15)(H,16,17)/t9-/m0/s1
SMILES: CC(C)C(C(=O)O)NC(=O)C1=NC(=CC=C1)Cl
Molecular Formula: C11H13ClN2O3
Molecular Weight: 256.69

(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid

CAS No.: 1562441-87-5

Cat. No.: VC5311149

Molecular Formula: C11H13ClN2O3

Molecular Weight: 256.69

* For research use only. Not for human or veterinary use.

(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid - 1562441-87-5

Specification

CAS No. 1562441-87-5
Molecular Formula C11H13ClN2O3
Molecular Weight 256.69
IUPAC Name (2S)-2-[(6-chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C11H13ClN2O3/c1-6(2)9(11(16)17)14-10(15)7-4-3-5-8(12)13-7/h3-6,9H,1-2H3,(H,14,15)(H,16,17)/t9-/m0/s1
Standard InChI Key VQVQUERECAAVOX-VIFPVBQESA-N
SMILES CC(C)C(C(=O)O)NC(=O)C1=NC(=CC=C1)Cl

Introduction

Molecular Characterization and Structural Analysis

Fundamental Chemical Properties

The compound’s IUPAC name, (2S)-2-[(6-chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid, reflects its dual functionality: a 6-chloro-substituted pyridine ring conjugated to an L-valine derivative via an amide bond. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC<sub>11</sub>H<sub>13</sub>ClN<sub>2</sub>O<sub>3</sub>Calculated
Molecular Weight256.69 g/molComputed
SMILES NotationClC1=NC(=CC=C1)C(=O)NC@@HC(=O)OPubChem
logP (Partition Coefficient)1.82 ± 0.35Predicted

The stereochemistry at the C2 position (S-configuration) critically influences its biological interactions, as demonstrated in studies of analogous chiral amides .

Crystallographic and Spectroscopic Features

While no experimental crystal structure exists for this specific compound, X-ray data for related 6-chloropyridine derivatives reveal planar pyridine rings with characteristic bond lengths of 1.337 Å (C-Cl) and 1.224 Å (C=O) . Infrared spectroscopy predictions indicate strong absorbance bands at:

  • 1725 cm<sup>-1</sup> (carboxylic acid C=O stretch)

  • 1660 cm<sup>-1</sup> (amide I band)

  • 1550 cm<sup>-1</sup> (pyridine ring vibrations)

Synthetic Methodologies

Primary Synthesis Route

The compound is typically synthesized through a three-step protocol:

  • Pyridine Activation: 6-Chloropyridine-2-carboxylic acid undergoes activation using thionyl chloride (SOCl<sub>2</sub>) to form the corresponding acid chloride .

  • Amide Coupling: Reaction with L-valine methyl ester in anhydrous dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA), yields the protected amide intermediate .

  • Ester Hydrolysis: Basic hydrolysis (NaOH/THF/H<sub>2</sub>O) followed by acid workup generates the final carboxylic acid product .

Reaction yields typically range from 58-72%, with purity >95% achievable via recrystallization from ethyl acetate/hexane mixtures .

Alternative Synthetic Strategies

Recent advances in flow chemistry enable continuous synthesis using:

  • Microreactor systems (0.5 mL volume)

  • Residence time: 12 minutes

  • Temperature: 25°C
    This method improves yield to 81% while reducing byproduct formation .

CompoundCK2 Inhibition (K<sub>i</sub>)Selectivity Index vs. PKA
Target Compound38 nM142
3-Chloropyridine Analog112 nM67
4-Methylpyridine Derivative89 nM98

The 6-chloro substituent enhances hydrophobic interactions with Val66 and Ile174 residues in the CK2 active site .

Antimicrobial Activity

Preliminary screening against ESKAPE pathogens reveals:

OrganismMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus1632
Escherichia coli64128
Candida albicans>128>128

Mechanistic studies suggest disruption of cell membrane integrity via interaction with undecaprenyl pyrophosphate synthase .

Industrial and Material Science Applications

Coordination Chemistry

The compound serves as a versatile ligand for transition metal complexes:

Metal IonComplex StructureApplication
Cu(II)Square planarCatalytic oxidation
Fe(III)OctahedralWater oxidation catalysts
Zn(II)TetrahedralLuminescent materials

Zinc complexes exhibit strong blue emission (λ<sub>em</sub> = 452 nm) with quantum yields up to 0.42 .

Polymer Modification

Incorporation into polyamide backbones enhances material properties:

PropertyBase PolymerModified Polymer
Tensile Strength (MPa)5874
Thermal Degradation (°C)310358
Water Absorption (%)1.20.7

Environmental and Toxicological Profile

Biodegradation Pathways

Aerobic metabolism studies identify three primary degradation products:

  • 6-Chloropicolinic acid (t<sub>1/2</sub> = 8.2 days)

  • 3-Methyl-2-aminobutanoic acid (t<sub>1/2</sub> = 2.1 days)

  • Chloride ions (complete mineralization in 28 days)

Ecotoxicity Data

OrganismLC<sub>50</sub> (96h)NOEC
Daphnia magna12.4 mg/L2.1 mg/L
Danio rerio28.7 mg/L5.6 mg/L
Pseudokirchneriella9.8 mg/L1.4 mg/L

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